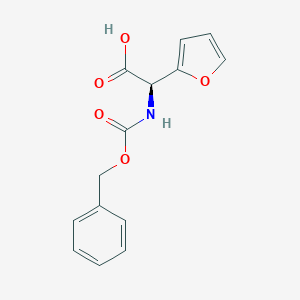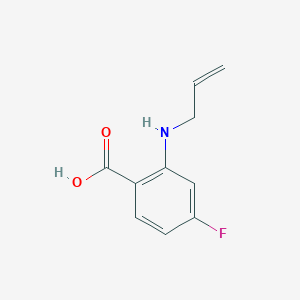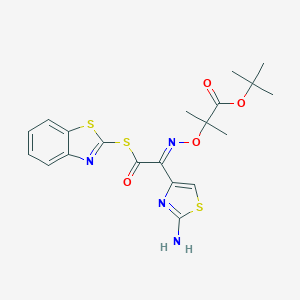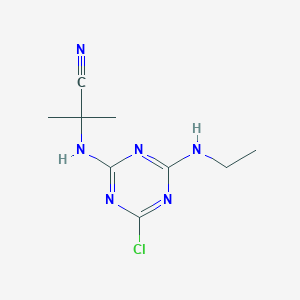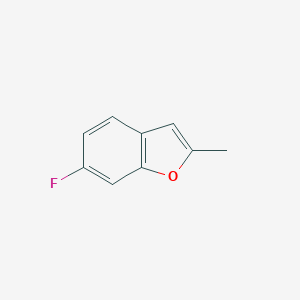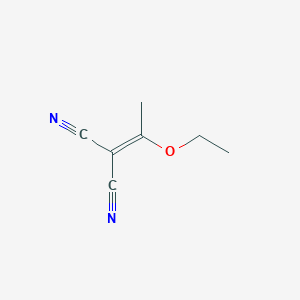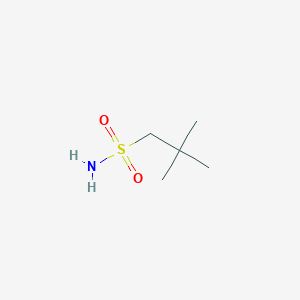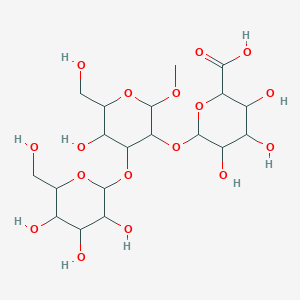
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside, commonly known as MMG, is a carbohydrate molecule that has been widely studied for its potential therapeutic applications. MMG is a complex molecule that is synthesized through a multi-step process involving several chemical reactions. In
Mécanisme D'action
The mechanism of action of MMG is not fully understood. However, it is believed that MMG exerts its therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways. MMG has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a critical role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
MMG has been shown to have several biochemical and physiological effects. MMG has been shown to inhibit the activity of several enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix. MMG has also been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, which is an important component of the extracellular matrix. MMG has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MMG is that it is a relatively stable molecule and can be easily synthesized in the laboratory. MMG is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of MMG is that it is a complex molecule and requires several chemical reactions for synthesis. MMG is also relatively insoluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MMG. One of the future directions is to explore the potential of MMG as a therapeutic agent for the treatment of cancer. Another future direction is to explore the potential of MMG as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are also needed to fully understand the mechanism of action of MMG and to identify its molecular targets. Additionally, the development of novel synthetic methods for MMG could lead to the development of new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of MMG involves several chemical reactions that are carried out in a step-wise manner. The first step involves the conversion of D-mannose to its pentaacetate derivative, which is then converted to the corresponding benzylidene acetal. The benzylidene acetal is then converted to the corresponding 2,3-unsaturated derivative, which is then subjected to a series of reactions involving galactosylation, glucuronidation, and deprotection to yield the final product, MMG.
Applications De Recherche Scientifique
MMG has been extensively studied for its potential therapeutic applications. One of the most promising applications of MMG is in the treatment of cancer. MMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MMG has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
125365-17-5 |
|---|---|
Nom du produit |
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Formule moléculaire |
C19H32O17 |
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32O17/c1-31-19-15(36-18-12(28)9(25)10(26)14(35-18)16(29)30)13(7(23)5(3-21)33-19)34-17-11(27)8(24)6(22)4(2-20)32-17/h4-15,17-28H,2-3H2,1H3,(H,29,30) |
Clé InChI |
LOWQBZMGQPXYKM-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonymes |
Me-3-GPGPMP methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
